molecular formula C18H17BrO3 B6337422 Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate CAS No. 898761-16-5

Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate

Cat. No.: B6337422
CAS No.: 898761-16-5
M. Wt: 361.2 g/mol
InChI Key: IDFLSRJQYOUNKK-UHFFFAOYSA-N
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Description

Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate is an organic compound with the molecular formula C18H17BrO3 It is a member of the ester family, characterized by the presence of an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate typically involves the esterification of 4-(3-(4-bromophenyl)propanoyl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The bromine-substituted aromatic ring can be oxidized to form corresponding brominated phenols.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium amide (NaNH2) in liquid ammonia for amination reactions.

Major Products Formed

    Oxidation: Brominated phenols.

    Reduction: Corresponding alcohols.

    Substitution: Aminated or thiolated derivatives.

Scientific Research Applications

Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its bromine-substituted aromatic ring.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate involves its interaction with specific molecular targets. The bromine-substituted aromatic ring can engage in halogen bonding with biological macromolecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the corresponding acid, which may exert biological effects through various pathways.

Comparison with Similar Compounds

Ethyl 4-(3-(4-bromophenyl)propanoyl)benzoate can be compared with other bromine-substituted aromatic esters:

    Ethyl 3-(4-bromophenyl)propanoate: Similar structure but with a different position of the ester group.

    Methyl 4-(4-bromophenyl)benzoate: Similar aromatic substitution but with a methyl ester instead of an ethyl ester.

    Ethyl 4-(3-(3-bromophenyl)propanoyl)benzoate: Similar structure but with bromine substitution at a different position on the aromatic ring.

Properties

IUPAC Name

ethyl 4-[3-(4-bromophenyl)propanoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrO3/c1-2-22-18(21)15-8-6-14(7-9-15)17(20)12-5-13-3-10-16(19)11-4-13/h3-4,6-11H,2,5,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFLSRJQYOUNKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401241811
Record name Ethyl 4-[3-(4-bromophenyl)-1-oxopropyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401241811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898761-16-5
Record name Ethyl 4-[3-(4-bromophenyl)-1-oxopropyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898761-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-[3-(4-bromophenyl)-1-oxopropyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401241811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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